molecular formula C17H21NO5 B1248138 m-Hydroxycocaine CAS No. 71387-58-1

m-Hydroxycocaine

Cat. No. B1248138
CAS RN: 71387-58-1
M. Wt: 319.4 g/mol
InChI Key: IQXBUEUAOWARGT-PMOUVXMZSA-N
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Description

m-Hydroxycocaine, a compound related to cocaine, is of interest in pharmacological and chemical research for its unique properties and potential applications in medical and scientific studies. While direct references to this compound are limited, research into similar compounds provides insights into its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

Synthetic approaches for this compound-like compounds involve multiple steps, including demethylation, hydrolysis, esterification, and selective hydrolysis under acidic conditions. For instance, the synthesis of N-methyl-trideuterium-labelled m-hydroxybenzoylecgonine, an important metabolite of cocaine, outlines a method that could be adapted for this compound (Feng & Elsohly, 1999).

Molecular Structure Analysis

Understanding the molecular structure of this compound and related compounds involves analyzing their crystallography and molecular interactions. For example, studies on similar molecules have employed X-ray crystallography to determine the arrangement and binding of atoms within the compound, offering a model for this compound's structure (Koizumi et al., 1984).

Chemical Reactions and Properties

This compound's chemical reactivity and properties can be inferred from related compounds. These substances participate in various chemical reactions, including hydroxylation, decarboxylation, and ring cleavage, often catalyzed by specific enzymes or chemical conditions. The reaction mechanisms offer insights into the compound's chemical behavior and potential biological activities (Chaiyen et al., 1997).

Scientific Research Applications

Nanomedicine Application

Magnetic hydroxyapatite (MHAp), which includes components like magnetite and hydroxyapatite, has significant potential in nanomedicine. This includes applications in controlled drug/gene delivery, tissue engineering, magnetic hyperthermia treatment, and as contrast agents for magnetic resonance imaging. MHAp nanostructures demonstrate therapeutic and diagnostic abilities, making them promising for future biomedical applications (Mondal et al., 2017).

Metabolic Indicator in Forensic Science

In forensic science, hydroxycocaines, including m-hydroxycocaine, are used as metabolic indicators to provide proof of cocaine ingestion. The presence of hydroxycocaines in hair samples, especially para- or meta-hydroxycocaine, is indicative of cocaine ingestion. This application is crucial in distinguishing actual drug use from environmental contamination (Hill et al., 2020).

Potential Therapeutic Applications

m-Hydroxymexiletine, derived from this compound, has shown potential in therapeutic applications. It displays significant sodium channel blocking activity and is found to be more potent than mexiletine, its parent compound. This indicates its potential use in treating conditions like arrhythmias, neuropathic pain, and myotonias (Catalano et al., 2012).

Biomaterials and Bioengineering

Hydroxyapatite, related to this compound, is extensively used in biomaterials and bioengineering. It's applied in the development of bioactive coatings for orthopedic implants, contributing to improved outcomes in bone healing and integration (Markov, 2020).

Biochemical Research and Drug Testing

This compound and its metabolites are significant in biochemical research, especially in studying drug metabolism and pharmacokinetics. Understanding the metabolic pathways of such compounds is essential in drug testing and development (Kolbrich et al., 2006).

Safety and Hazards

When handling m-Hydroxycocaine, it is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured and all sources of ignition should be removed .

properties

IUPAC Name

methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-18-11-6-7-13(18)15(17(21)22-2)14(9-11)23-16(20)10-4-3-5-12(19)8-10/h3-5,8,11,13-15,19H,6-7,9H2,1-2H3/t11-,13+,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXBUEUAOWARGT-PMOUVXMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC(=CC=C3)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC(=CC=C3)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71387-58-1
Record name 3'-Hydroxycocaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071387581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Hydroxycocaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-HYDROXYCOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLE3EI4JVT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there specific analytical techniques for detecting and quantifying m-Hydroxycocaine?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical method employed for identifying and quantifying this compound in biological samples. [, , ] This technique allows for the separation and detection of cocaine and its metabolites with high sensitivity and specificity. Researchers have synthesized deuterium-labeled this compound to serve as an internal standard, further improving the accuracy and reliability of GC-MS analysis. []

Q2: Have researchers developed efficient synthetic methods for this compound?

A: Yes, efficient synthetic routes for producing this compound and its metabolite m-Hydroxybenzoylecgonine have been established. [, ] These synthetic approaches provide valuable tools for research purposes, enabling the production of reference standards and facilitating further investigations into the properties and effects of this compound.

Q3: What is the significance of studying minor cocaine metabolites like this compound?

A: While this compound is a minor metabolite, understanding its formation, presence, and potential biological activity is crucial for several reasons. First, it contributes to a comprehensive understanding of cocaine's complex metabolic profile. [] Second, investigating its pharmacological effects, even if less pronounced than cocaine or major metabolites, can provide a complete picture of cocaine's action in the body. Finally, this knowledge can be valuable for developing accurate and reliable drug testing methods and potentially informing new strategies for addressing cocaine abuse.

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